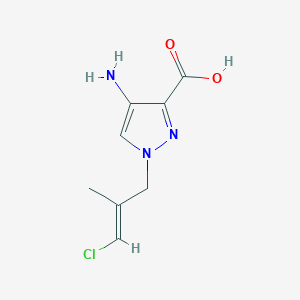
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11ClN4O This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a chloro-methylprop-2-en-1-yl group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the chloro-methylprop-2-en-1-yl group: This step involves the alkylation of the pyrazole ring using a chloro-methylprop-2-en-1-yl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, while the chloro-methylprop-2-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylic acid group.
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylate: This ester derivative has a carboxylate group instead of a carboxylic acid group.
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10ClN3O2 |
|---|---|
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
4-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2-9)3-12-4-6(10)7(11-12)8(13)14/h2,4H,3,10H2,1H3,(H,13,14)/b5-2+ |
InChI-Schlüssel |
BFCMAAAGAVXOBB-GORDUTHDSA-N |
Isomerische SMILES |
C/C(=C\Cl)/CN1C=C(C(=N1)C(=O)O)N |
Kanonische SMILES |
CC(=CCl)CN1C=C(C(=N1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


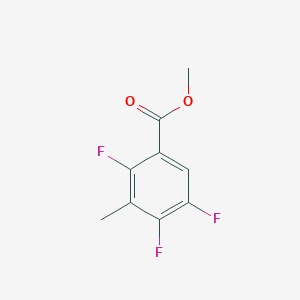
![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
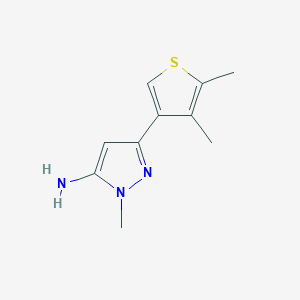
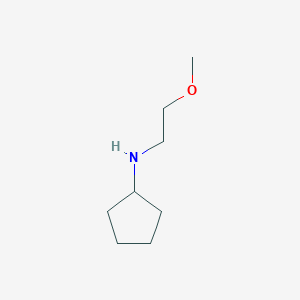
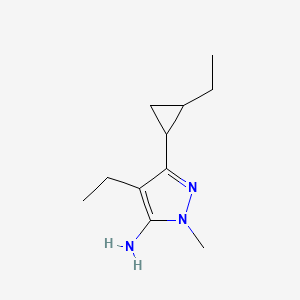
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)


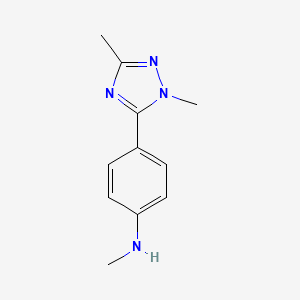
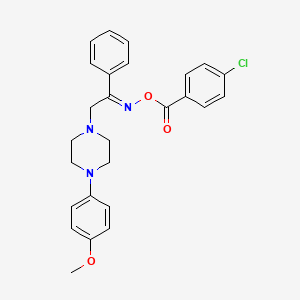
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)

![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
